molecular formula C20H13Cl2N3O3S B2765561 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477280-68-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2765561
CAS RN: 477280-68-5
M. Wt: 446.3
InChI Key: SXMAZUBSSDBCLK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H13Cl2N3O3S and its molecular weight is 446.3. The purity is usually 95%.
BenchChem offers high-quality N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions

One study explores the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor. This research provides a foundation for understanding how similar compounds can interact with specific receptors, offering insights into receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).

Anticancer Properties

Another study details the design, synthesis, and anticancer evaluation of substituted benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This suggests the potential of similar benzamide derivatives in developing new anticancer agents (Ravinaik et al., 2021).

Synthetic Methodologies

Research on the convenient preparation of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization highlights synthetic strategies that could be applicable to the synthesis of related thiazole compounds. These methodologies are crucial for the development of novel compounds with potential biological applications (Takikawa et al., 1985).

Antiallergy Agents

The synthesis and evaluation of N-(4-substituted-thiazolyl)oxamic acid derivatives as potent, orally active antiallergy agents demonstrate the therapeutic potential of thiazolyl compounds in treating allergy-related conditions. This line of research opens up possibilities for the development of new antiallergy medications (Hargrave et al., 1983).

Cytotoxic Activity

A study on the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in thiadiazolo pyridine benzamide derivatives and their copper(II) complexes emphasizes the relevance of metal coordination in enhancing the biological activity of benzamide derivatives. Such compounds have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Adhami et al., 2014).

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3S/c21-14-5-4-11(9-15(14)22)16-10-29-20(23-16)24-19(28)12-2-1-3-13(8-12)25-17(26)6-7-18(25)27/h1-5,8-10H,6-7H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMAZUBSSDBCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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